
Hsd17B13-IN-77
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-77 is a novel inhibitor of the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 is considered a promising therapeutic approach for treating liver diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-77 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions for this compound are often proprietary and may be found in patent literature .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hsd17B13-IN-77 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against HSD17B13 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediates that are further processed to yield the final inhibitor. These intermediates may include various functionalized derivatives that contribute to the compound’s overall activity and specificity .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-77 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity and inhibition of HSD17B13. In biology, it helps elucidate the role of HSD17B13 in lipid metabolism and liver diseases. In medicine, this compound is being investigated as a potential therapeutic agent for treating NAFLD, NASH, and other liver-related conditions. Industrial applications may include the development of new drugs and therapeutic strategies targeting HSD17B13 .
Mecanismo De Acción
Hsd17B13-IN-77 exerts its effects by binding to the active site of HSD17B13, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of 17-ketosteroids to 17-hydroxysteroids, disrupting the balance between less potent and more potent forms of estrogens and androgens. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 and its role in lipid droplet biogenesis and metabolism .
Comparación Con Compuestos Similares
Hsd17B13-IN-77 is unique compared to other similar compounds due to its high specificity and potency in inhibiting HSD17B13. Similar compounds include other inhibitors of the HSD17B family, such as HSD17B1, HSD17B2, and HSD17B4 inhibitors. These compounds share structural similarities but differ in their target specificity and therapeutic applications. This compound stands out for its potential in treating liver diseases associated with HSD17B13 activity .
Propiedades
Fórmula molecular |
C27H30F2N2O5S2 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
2-fluoro-4-[[2-[2-fluoro-3-methyl-4-(4-propan-2-ylcyclohexyl)phenyl]-1,3-thiazol-4-yl]sulfonylamino]-5-methoxybenzoic acid |
InChI |
InChI=1S/C27H30F2N2O5S2/c1-14(2)16-5-7-17(8-6-16)18-9-10-19(25(29)15(18)3)26-30-24(13-37-26)38(34,35)31-22-12-21(28)20(27(32)33)11-23(22)36-4/h9-14,16-17,31H,5-8H2,1-4H3,(H,32,33) |
Clave InChI |
FCSMECXNFUCTPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)C2=NC(=CS2)S(=O)(=O)NC3=C(C=C(C(=C3)F)C(=O)O)OC)C4CCC(CC4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



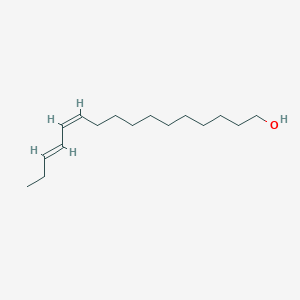

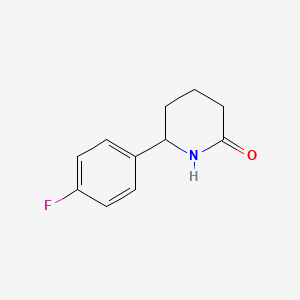
![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)
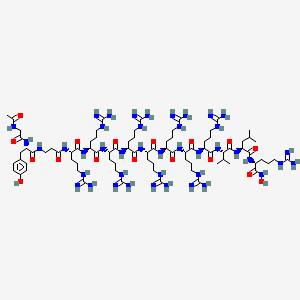
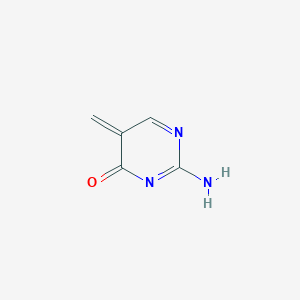

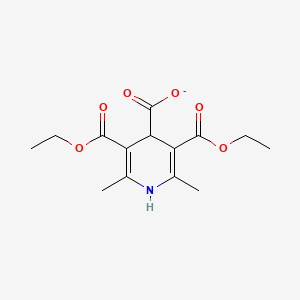
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)

![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)
